Product packaging for O-Phospho-L-serine-13C3,15N(Cat. No.:)

O-Phospho-L-serine-13C3,15N

Cat. No.: B12406804
M. Wt: 189.04 g/mol
InChI Key: BZQFBWGGLXLEPQ-UVYXLFMMSA-N
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Description

Contextualization of O-Phospho-L-serine in Core Cellular Metabolism and Signaling Pathways

O-Phospho-L-serine is a key intermediate in the biosynthesis of the amino acid L-serine. mdpi.com The primary pathway for L-serine synthesis begins with the glycolytic intermediate 3-phosphoglycerate (B1209933), which is oxidized to 3-phosphohydroxypyruvate. mdpi.com This molecule is then transaminated to form O-Phospho-L-serine, which is subsequently hydrolyzed to L-serine. mdpi.com L-serine itself is a crucial building block for proteins and a precursor for the synthesis of other important molecules, including glycine (B1666218), cysteine, phospholipids (B1166683), and sphingolipids. mdpi.com

Beyond its role in metabolism, O-Phospho-L-serine is a significant player in cellular signaling. As a phosphoamino acid, it is a fundamental component of proteins that have undergone post-translational modification in the form of phosphorylation. chemimpex.comebi.ac.uk This process, catalyzed by kinases, is a primary mechanism for regulating protein function, and by extension, a vast array of cellular processes. ebi.ac.uknih.gov O-Phospho-L-serine also functions as a signaling molecule in its own right, acting as an agonist at certain metabotropic glutamate (B1630785) receptors, which are involved in neurotransmission. chemimpex.commedchemexpress.commedchemexpress.com

Fundamental Principles and Transformative Utility of Stable Isotopic Labeling in Biochemical Investigations

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the journey of molecules through biochemical reactions and pathways. wikipedia.org Unlike their radioactive counterparts, stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.commetsol.com The key principle lies in replacing atoms in a molecule of interest with their heavier, stable isotopes. silantes.com These labeled molecules are chemically identical to their natural counterparts and participate in the same biochemical reactions. metsol.com

The power of this technique comes from the ability to distinguish between the labeled and unlabeled molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov Mass spectrometry, in particular, can differentiate molecules based on their mass-to-charge ratio, allowing researchers to track the incorporation of the isotopic label into various downstream metabolites. nih.gov This provides a dynamic view of metabolic fluxes, helping to elucidate reaction pathways, quantify the rates of metabolic processes, and identify novel metabolites. diagnosticsworldnews.comnih.gov

Rationale for Triple Isotopic Labeling (13C3,15N) in O-Phospho-L-serine for Enhanced Tracer Studies

The use of a triple-labeled compound like O-Phospho-L-serine-13C3,15N, where all three carbon atoms and the nitrogen atom are replaced with their stable isotopes, offers significant advantages for tracer studies. medchemexpress.com This dual labeling of both the carbon skeleton and the nitrogen atom provides a more comprehensive and detailed picture of the molecule's metabolic fate. rsc.org

In complex metabolic networks, molecules can be broken down and their constituent atoms re-purposed in various ways. By simultaneously tracing both ¹³C and ¹⁵N, researchers can gain more definitive insights into the specific pathways involved. rsc.orgnih.gov For instance, it allows for the clear distinction between the transfer of the entire amino acid backbone versus the separate fates of its carbon and nitrogen components. This is particularly valuable in studying processes like transamination, where the amino group is transferred to another molecule. nih.gov High-resolution mass spectrometry can resolve the mass differences between molecules containing different combinations of ¹³C and ¹⁵N isotopes, enabling precise quantification of their relative abundances. rsc.org This level of detail is crucial for accurately modeling metabolic fluxes and understanding the intricate regulation of cellular metabolism. nih.gov

Recent advancements have led to the development of analytical approaches like Triple Labeling of Metabolites for Metabolome Analysis (TLEMMA), which leverages the distinct isotopic patterns created by such labeling to improve the accuracy of metabolite identification and reconstruct metabolic networks. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8NO6P B12406804 O-Phospho-L-serine-13C3,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8NO6P

Molecular Weight

189.04 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-phosphonooxy(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1

InChI Key

BZQFBWGGLXLEPQ-UVYXLFMMSA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])OP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O

Origin of Product

United States

Elucidation of Biosynthetic and Metabolic Pathways Utilizing O Phospho L Serine 13c3,15n

In-depth Analysis of Serine Biosynthesis and its Metabolic Interconnections with Glycolysis and One-Carbon Metabolism

O-Phospho-L-serine is a direct precursor to L-serine in the phosphorylated pathway of serine biosynthesis. medchemexpress.commedchemexpress.com This pathway begins with the glycolytic intermediate 3-phosphoglycerate (B1209933), which is oxidized to 3-phosphohydroxypyruvate. This intermediate is then transaminated to O-phospho-L-serine by phosphoserine aminotransferase (PSAT1). pnas.org Finally, O-phospho-L-serine is dephosphorylated by phosphoserine phosphatase (PSPH) to yield L-serine. pnas.org

The use of O-Phospho-L-serine-¹³C₃,¹⁵N allows for precise tracing of the flux through this final step of serine biosynthesis. Furthermore, since serine is a major source of one-carbon units for the folate and methionine cycles, this labeled compound is invaluable for studying the intricate connections between glycolysis, serine metabolism, and one-carbon metabolism. sci-hub.secreative-proteomics.com One-carbon units derived from serine are critical for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions essential for various cellular processes, including epigenetic regulation. sci-hub.senih.gov Studies have shown that under certain conditions, such as methionine starvation, serine can provide one-carbon units to recycle homocysteine back to methionine, thus supporting the methionine cycle. nih.gov

EnzymeReactionMetabolic Pathway
3-Phosphoglycerate Dehydrogenase (PHGDH)3-Phosphoglycerate -> 3-PhosphohydroxypyruvateSerine Biosynthesis
Phosphoserine Aminotransferase (PSAT1)3-Phosphohydroxypyruvate -> O-Phospho-L-serineSerine Biosynthesis
Phosphoserine Phosphatase (PSPH)O-Phospho-L-serine -> L-SerineSerine Biosynthesis
Serine Hydroxymethyltransferase (SHMT)Serine + Tetrahydrofolate -> Glycine (B1666218) + 5,10-Methylene-tetrahydrofolateOne-Carbon Metabolism

Investigating Phosphatidylserine (B164497) and Phospholipid Remodeling Cycles through Isotopic Tracing

L-serine, derived from O-phospho-L-serine, is a crucial component in the synthesis of phosphatidylserine (PS), a key phospholipid in cellular membranes. In mammalian cells, PS is synthesized by two enzymes, phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). nih.gov These enzymes catalyze a head group exchange reaction, replacing the head group of existing phospholipids (B1166683) (phosphatidylcholine for PSS1 and phosphatidylethanolamine (B1630911) for PSS2) with serine. nih.gov

By using O-Phospho-L-serine-¹³C₃,¹⁵N as a precursor, the newly synthesized L-serine becomes labeled. This allows researchers to trace the incorporation of the labeled serine into PS, providing a quantitative measure of de novo PS synthesis. nih.gov This technique is instrumental in studying the activity of PSS1 and PSS2 and understanding the dynamics of phospholipid remodeling, where the fatty acid and head group composition of phospholipids are continuously modified to meet cellular needs.

Tracing Sphingolipid De Novo Synthesis and Serine Palmitoyltransferase Activity

The de novo synthesis of sphingolipids, another critical class of membrane lipids and signaling molecules, commences with the condensation of L-serine and palmitoyl-CoA. plos.orgfrontiersin.org This rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). plos.orgfrontiersin.org The product of this reaction, 3-ketodihydrosphingosine, is subsequently converted through a series of enzymatic steps into ceramides (B1148491) and more complex sphingolipids. frontiersin.org

The use of L-serine-¹³C₃,¹⁵N, generated from its phosphorylated precursor, enables the direct tracing of sphingolipid de novo synthesis. nih.govembopress.org By monitoring the incorporation of the isotopic label into various sphingolipid species, researchers can quantify the rate of their synthesis and assess the activity of SPT under different physiological or pathological conditions. nih.govembopress.org For instance, studies have utilized this method to investigate the regulation of SPT activity by factors such as sphingosine-1-phosphate (S1P). nih.govembopress.org

Study FocusKey Finding with ¹³C₃,¹⁵N-Serine Tracing
Regulation of SPT activityExogenous S1P decreased the synthesis of labeled ceramides and glucosylceramides, indicating a downregulation of SPT activity. nih.govembopress.org
Sphingolipid homeostasis in yeastImported exogenous serine is the primary source for de novo sphingolipid biosynthesis. plos.org
Ceramide synthesis in liver and mitochondriaA high-fat diet led to increased turnover and content of mitochondrial ceramides. nih.gov

Deciphering One-Carbon Unit Flux and Serine Hydroxymethyltransferase Dynamics

As mentioned earlier, the conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the cell. nih.govmdpi.com These one-carbon units, carried by tetrahydrofolate, are essential for a variety of biosynthetic pathways. The reversible nature of the SHMT reaction also highlights its central role in maintaining the balance between serine and glycine pools.

Assessment of O-Phospho-L-serine Integration into Amino Acid Transamination and Catabolic Routes

Beyond its role in serine biosynthesis, O-phospho-L-serine and its dephosphorylated product, L-serine, can participate in various transamination and catabolic reactions. Transaminases can convert serine into hydroxypyruvate, linking its metabolism to that of other amino acids and central carbon metabolism.

Isotopic labeling with O-Phospho-L-serine-¹³C₃,¹⁵N provides a means to trace the carbon and nitrogen atoms as they are transferred through these interconnected pathways. By analyzing the isotopic enrichment in various amino acids and metabolic intermediates, researchers can delineate the catabolic fate of serine and its contribution to the synthesis of other non-essential amino acids.

Exploration of O-Phospho-L-serine as a Precursor in Protein Phosphorylation and Turnover Studies

Protein phosphorylation, a key post-translational modification, often occurs on serine, threonine, and tyrosine residues. While O-phospho-L-serine itself is not directly incorporated into proteins, it is the immediate precursor to L-serine, which is. medchemexpress.commedchemexpress.com Therefore, by providing cells with O-Phospho-L-serine-¹³C₃,¹⁵N, the resulting labeled L-serine can be incorporated into newly synthesized proteins.

This isotopic labeling strategy is a cornerstone of quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). ckgas.com By comparing the abundance of labeled versus unlabeled peptides, researchers can accurately quantify changes in protein synthesis and degradation rates, providing insights into protein turnover. eurisotop.com Furthermore, the analysis of phosphopeptides containing labeled serine can offer a dynamic view of protein phosphorylation events. nih.gov

ApplicationDescription
Protein Synthesis MeasurementLabeled serine from O-Phospho-L-serine-¹³C₃,¹⁵N is incorporated into new proteins, allowing for quantification of synthesis rates. eurisotop.comnih.gov
Protein Turnover AnalysisBy tracking the incorporation and decay of the isotopic label in proteins over time, turnover rates can be determined. eurisotop.com
Phosphorylation DynamicsAnalysis of phosphopeptides containing labeled serine can reveal the dynamics of specific phosphorylation sites. nih.gov

Advanced Methodological Frameworks Employing O Phospho L Serine 13c3,15n

Quantitative Metabolic Flux Analysis (MFA) via Isotope Tracing

Quantitative Metabolic Flux Analysis (MFA) is a pivotal technique for determining the rates of metabolic reactions (fluxes) within a living cell. nih.gov The methodology relies on feeding cells an isotopically labeled substrate, such as O-Phospho-L-serine-13C3,15N, and tracking the incorporation of the heavy isotopes into downstream metabolites. frontiersin.org The distribution of these isotopes, measured by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed fingerprint of metabolic activity. frontiersin.orgnih.gov This information is then used in conjunction with computational models to calculate the intracellular fluxes throughout the metabolic network, offering a functional readout of the cell's metabolic state. oup.combiorxiv.org

Principles of Mass Isotopomer Distribution Analysis (MIDA) and Isotopologue Profiling

The core of MFA lies in the analysis of isotopologues—molecules that are identical in chemical structure but differ in their isotopic composition. When this compound is metabolized, the resulting products will exist as a population of different isotopologues. Mass spectrometry separates these based on their mass-to-charge ratio, generating a mass isotopomer distribution (MID). d-nb.infonih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical framework applied to these MIDs. nih.gov It uses the statistical probabilities of isotope incorporation to deconvolve the measured MID of a metabolite. This allows researchers to determine critical parameters, such as the isotopic enrichment of the immediate precursor pool that was used for its synthesis and the fraction of the metabolite population that was newly created during the experiment. nih.gov For instance, if this compound is dephosphorylated to L-serine-13C3,15N, which then contributes to the synthesis of glycine (B1666218), the resulting glycine pool will contain a mixture of unlabeled molecules and various labeled isotopologues. The specific distribution reveals the contribution of serine to glycine synthesis. pnas.org

Isotopologue profiling provides a comprehensive snapshot of the labeling patterns across numerous metabolites. frontiersin.orgd-nb.info Changes in these profiles under different experimental conditions (e.g., disease state vs. healthy) directly reflect alterations in metabolic pathway utilization. frontiersin.org

Table 1: Hypothetical Mass Isotopomer Distribution (MID) for Glycine Derived from this compound Metabolism
IsotopologueMass ShiftDescriptionExample Relative Abundance (%)Metabolic Implication
Glycine (unlabeled)M+0Contains ¹²C and ¹⁴N only60Represents glycine from unlabeled sources or pre-existing pools.
Glycine-¹³C₁M+1Contains one ¹³C atom5Can arise from serine cleavage where only the alpha-carbon is retained, or from other labeled sources.
Glycine-¹³C₂,¹⁴NM+2Contains two ¹³C atoms25Primary product from the canonical serine hydroxymethyltransferase (SHMT) reaction on L-serine-¹³C₃,¹⁵N, retaining the carboxyl and alpha-carbons.
Glycine-¹³C₂,¹⁵NM+3Contains two ¹³C atoms and one ¹⁵N atom10Indicates the direct conversion of L-serine-¹³C₃,¹⁵N to glycine, with retention of the amino group.

Computational Algorithms for Flux Determination and Pathway Reconstruction

The raw MIDs obtained from experimental measurements are information-rich but require sophisticated computational tools for interpretation. nih.gov The process of calculating fluxes involves fitting the experimental data to a stoichiometric model of cellular metabolism. oup.complos.org These models are essentially maps of all known biochemical reactions within the cell, complete with the specific atom transitions for each reaction. nih.gov

Computational algorithms are employed to solve this complex parameter estimation problem. plos.org Typically, these algorithms use iterative methods, such as least-squares minimization or non-linear optimization, to adjust the flux values in the metabolic model. oup.complos.org The goal is to minimize the difference between the MIDs predicted by the model and the MIDs measured experimentally. oup.com The set of fluxes that provides the best fit is considered the most accurate representation of the cell's metabolic state. This computational analysis can rigorously test assumptions and deconvolve data from complex experiments, such as those using multiple isotope tracers simultaneously. nih.gov Several software packages have been developed to streamline this process, making MFA more accessible. oup.comd-nb.info

Table 2: Examples of Computational Approaches in Metabolic Flux Analysis
Algorithm/Software TypePrincipleApplicationReference
Equality-Constrained Nonlinear ProgrammingFormulates the MFA problem as a structured optimization problem, which can be solved efficiently by advanced solvers.Offers robust and fast convergence, especially for large-scale and non-stationary MFA problems. plos.org
Elementary Metabolite Units (EMU)Decomposes the metabolic network into smaller units to simplify the calculation of isotopomer balances.Reduces the computational burden, making analysis of complex networks more tractable. plos.org
FluxEs FrameworkAn R-based package designed for parameter estimation by fitting simulated NMR or MS data to measured data from non-steady-state experiments.Quantifies fluxes from single tissue biopsies at a single time point. oup.com
LS-MIDAAn open-source tool that uses Brauman's least-square method to process MS data and calculate isotopomer abundances.Converts experimental MS patterns into isotopomer enrichments for flux calculations. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Experiments

¹³C-NMR Spectroscopic Strategies for Carbon Skeleton Tracing and Metabolite Profiling

When this compound is introduced into a biological system, the three ¹³C atoms serve as reporters on the fate of the molecule's carbon backbone. medchemexpress.eu ¹³C-NMR can directly detect these labeled carbons. The chemical shift of each ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the identification of the metabolite and the position of the label. acs.org

A key feature of using uniformly ¹³C-labeled precursors is the ability to observe ¹³C-¹³C J-couplings (scalar couplings). nih.gov These couplings, which manifest as splittings in the NMR signals, occur only between adjacent ¹³C atoms. Their presence provides definitive proof that a specific carbon-carbon bond from the original tracer remained intact during metabolic conversion. nih.gov This is invaluable for tracing carbon skeleton rearrangements. For example, in a study of O-phospho-L-serine (Pser), distinct ¹³C chemical shifts were observed for the carboxyl (C'), alpha (Cα), and beta (Cβ) carbons, which shift upon changes in molecular environment, such as salt formation. acs.org Two-dimensional NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are instrumental in resolving and assigning signals from complex mixtures of metabolites in cell extracts. nih.gov

Table 3: Representative ¹³C Isotropic Chemical Shifts for O-Phospho-L-serine (Pser) and its Calcium Salt (CaPser)
Carbon SitePser (ppm)CaPser (ppm)Observation
C' (Carboxyl)171.6171.6The carboxyl carbon shift is largely unaffected by calcium binding in this state.
Cα (Alpha-carbon)55.356.9A noticeable downfield shift indicates a change in the electronic environment around the Cα upon salt formation.
Cβ (Beta-carbon)64.364.2The Cβ, adjacent to the phosphate (B84403) group, shows minimal change in its chemical shift.

*Data adapted from solid-state NMR studies, which provide high-resolution data on chemical environments. acs.org

¹⁵N-NMR Applications in Nitrogen Flux Studies and Amino Acid Fate Elucidation

The ¹⁵N label in this compound is essential for tracking nitrogen metabolism, a critical aspect of amino acid and nucleotide biology. nih.govnih.gov ¹⁵N is an NMR-active nucleus, and its fate can be followed through various metabolic transformations, most notably transamination reactions where the amino group is transferred to an alpha-keto acid to form a new amino acid. nih.gov

While direct ¹⁵N NMR detection is possible, it suffers from low sensitivity. Therefore, more sensitive, indirect detection methods are commonly employed. nih.gov The ¹H-¹⁵N HSQC experiment is a workhorse in this area, detecting protons that are directly bonded to ¹⁵N atoms. nih.gov This provides a highly specific and sensitive way to identify ¹⁵N-labeled compounds in a complex biological sample. nih.gov The presence of ¹³C-¹⁵N and ¹H-¹⁵N spin-spin couplings offers unambiguous evidence of bond connectivity, confirming the metabolic path taken by the nitrogen atom. nih.gov For example, tracing the ¹⁵N from phosphoserine to glutamate (B1630785) would quantify flux through pathways involving glutamate transaminases. nih.gov

Table 4: Application of ¹⁵N-NMR in Tracing the Amino Group from O-Phospho-L-serine-¹³C₃,¹⁵N
Observed ¹⁵N-Labeled MetaboliteKey NMR ExperimentMetabolic Pathway Elucidated
L-Serine-¹⁵N¹H-¹⁵N HSQCDephosphorylation of the tracer.
Glycine-¹⁵N¹H-¹⁵N HSQCSerine-to-glycine conversion via SHMT, with retention of the amino group.
Glutamate-¹⁵N¹H-¹⁵N HSQCTransamination from serine (or its derivatives) to alpha-ketoglutarate.
Purine (B94841) Nucleotides (e.g., AMP, GMP)¹H-¹⁵N HSQCContribution of serine-derived nitrogen (via aspartate and glycine) to de novo purine synthesis. nih.gov

Solid-State NMR Approaches for Structural and Conformational Analysis of Derived Biomolecules

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in non-crystalline, insoluble, or aggregated states, environments where solution NMR and X-ray crystallography are not feasible. rsc.orgnih.gov If this compound is incorporated into a protein that subsequently forms amyloid fibrils or is embedded within a cell membrane, ssNMR can provide atomic-resolution structural details of the protein in this native-like state. nih.gov

By measuring distances and torsion angles between the strategically placed ¹³C and ¹⁵N labels, ssNMR can be used to determine the three-dimensional fold of a protein or peptide. rsc.org This includes defining the conformation of the specific serine residue derived from the isotopic tracer. Furthermore, ssNMR is uniquely suited to probe the interfaces between biomolecules and inorganic materials. Research on phosphoserine-containing cements has utilized ssNMR to rationalize their bone-adhesive properties by unveiling the precise molecular interactions at the organic-inorganic interface. researchgate.net Experiments can distinguish between protonated (HPO₄²⁻) and unprotonated (PO₄³⁻) phosphate groups and characterize their interactions with cations and the protein backbone, providing a detailed picture of the binding mechanism. researchgate.netnih.gov

Table 5: Solid-State NMR Techniques for Analyzing Biomolecules Derived from Labeled Phosphoserine
ssNMR ExperimentInformation ObtainedExample Application
¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS)Provides high-resolution spectra of carbon atoms, allowing for the identification of labeled sites and analysis of their chemical environment. acs.orgDetermining the conformation of the serine sidechain in a protein aggregate.
³¹P MAS NMRDirectly probes the phosphate group, revealing its protonation state and interactions with cations or other residues. researchgate.netCharacterizing the binding of a phosphoserine-containing peptide to a calcium phosphate surface. researchgate.net
Rotational Echo Double Resonance (REDOR)Measures internuclear distances, typically between a ¹³C and a ¹⁵N label.Precisely measuring the distance between the serine backbone nitrogen and a sidechain carbon to constrain the protein's structure.
¹H-¹³C/¹H-¹⁵N Heteronuclear Correlation (HETCOR)Identifies which protons are spatially close to which carbons or nitrogens, revealing through-space proximities.Mapping the interface between different domains of a protein or between a protein and a lipid membrane.

Implementation in Ex Vivo and In Vivo Non-Human Model Systems for Physiological Context

The stable isotopically labeled compound this compound serves as a powerful tool for elucidating the dynamics of serine metabolism in complex biological systems. Its use in ex vivo and in vivo non-human models allows researchers to trace the metabolic fate of O-phospho-L-serine, a key intermediate in the phosphorylated pathway of L-serine biosynthesis, providing a quantitative understanding of pathway fluxes in a physiological context. medchemexpress.comdcchemicals.com Such studies are crucial for understanding how serine metabolism is regulated under various physiological and pathological conditions.

Ex vivo studies, often utilizing cell or tissue cultures, and in vivo studies in animal models have provided significant insights. For instance, research on cancer cell lines has demonstrated the reliance of these cells on serine uptake for their proliferation. nih.govresearchgate.net In these experiments, [¹³C₃,¹⁵N]L-serine is introduced into the culture medium, and its uptake and incorporation into downstream metabolites are monitored over time. nih.gov This approach allows for the functional characterization of specific amino acid transporters. nih.govresearchgate.net

In vivo animal models, such as rabbits, have been used to study the thermodynamic relationships of the L-serine biosynthetic pathway in tissues like the liver. nih.gov These studies measure the concentrations of pathway intermediates, including L-phosphoserine, under different physiological states, such as fed and fasted conditions, to understand the regulatory steps of the pathway. nih.gov While these particular studies may not have used the isotopically labeled this compound, they establish the physiological relevance and concentrations of the metabolite in a non-human model system, providing a baseline for future tracer studies.

The data gathered from such non-human model systems are instrumental in building comprehensive metabolic models and identifying potential targets for therapeutic intervention in diseases with dysregulated serine metabolism.

Detailed Research Findings from Non-Human Model Systems

Ex Vivo Serine Uptake in Human Cancer Cells

Recent studies have utilized [¹³C₃,¹⁵N]L-serine to investigate the mechanisms of serine transport in cancer cells. In one such study, the uptake of labeled serine was measured in HCT116 human colon cancer cells to identify the solute carriers (SLCs) responsible for serine transport. nih.govresearchgate.net The net serine uptake was determined by measuring the depletion of [¹³C₃,¹⁵N]L-serine from the extracellular medium over time. nih.gov The findings from these experiments highlight the critical role of specific transporters in supplying serine to cancer cells.

Cell LineExperimental ConditionMeasured ParameterKey FindingReference
HCT116 (Human Colon Cancer)Incubation with [¹³C₃,¹⁵N]L-serineNet serine uptake (fmol per cell h⁻¹)Characterization of serine consumption to identify key amino acid transporters. nih.gov
HCT116 (Human Colon Cancer)Silencing of specific SLC genes followed by [¹³C₃,¹⁵N]L-serine uptake assay[¹³C₃,¹⁵N]L-serine uptake over timeIdentification of specific solute carriers involved in serine uptake. nih.govresearchgate.net
HEK293 (Human Embryonic Kidney)Overexpression of specific SLC genes followed by [¹³C₃,¹⁵N]L-serine uptake assay[¹³C₃,¹⁵N]L-serine uptake over timeConfirmation of the function of specific solute carriers in mediating serine transport. nih.gov

In Vivo L-Phosphoserine Levels in Rabbit Liver

To understand the regulation of the L-serine biosynthetic pathway under different metabolic conditions, the levels of its intermediates have been measured in the liver of rabbits. nih.gov These studies provide valuable data on the physiological concentrations of L-phosphoserine, the immediate precursor to L-serine in this pathway. medchemexpress.comnih.gov The concentration of L-phosphoserine was found to vary significantly with the dietary state of the animal, indicating tight metabolic control. nih.gov

Animal ModelPhysiological StateTissueMetabolite Concentration (μmol/g wet wt)Key FindingReference
RabbitFedLiver0.81The level of L-phosphoserine is highest in the fed state. nih.gov
Rabbit24h FastedLiver0.38Fasting leads to a significant decrease in L-phosphoserine levels. nih.gov
Rabbit48h FastedLiver0.21Prolonged fasting further reduces the concentration of L-phosphoserine. nih.gov
RabbitPost-excision (5 min anoxia)Liver~0.16 (calculated from a fivefold drop from the fed state)The tissue content of L-phosphoserine is highly sensitive to anoxia. nih.gov

These findings from ex vivo and in vivo non-human models underscore the utility of tracing serine metabolism to gain a deeper understanding of its physiological and pathophysiological roles. The use of this compound in such systems is pivotal for precisely mapping the metabolic fluxes and regulatory points within the serine biosynthesis pathway.

Applications in Understanding Cellular Processes and Physiological States Through Isotopic Tracing

Elucidation of Metabolic Reprogramming in Response to Cellular Stress and Environmental Cues

The use of stable isotope-labeled serine, such as L-serine-13C3,15N, allows researchers to track how cells alter their metabolic pathways in response to stressors like nutrient deprivation, oxidative stress, or exposure to toxins. While direct tracing of O-Phospho-L-serine-13C3,15N is less common, its formation is a key step in the de novo serine synthesis pathway, which is known to be reprogrammed under stress. By supplying cells with L-serine-13C3,15N, the flux through the serine biosynthesis pathway, and consequently the production and utilization of O-Phospho-L-serine, can be inferred. This approach helps to understand how cancer cells, for instance, upregulate serine synthesis to support proliferation and mitigate oxidative stress. The labeled serine can be traced into other critical metabolic pathways, such as one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions, both of which are crucial for cellular adaptation to stress.

Investigation of Nutrient Sensing and Signaling Pathways Mediated by Serine Metabolism

Serine metabolism is intricately linked to nutrient-sensing signaling pathways, such as the mTOR pathway. Isotopic tracing with L-serine-13C3,15N can elucidate how the availability of serine, and by extension the levels of its intermediate O-Phospho-L-serine, influences these signaling networks. For example, studies can be designed to measure the incorporation of labeled serine into downstream metabolites under varying nutrient conditions, revealing how serine metabolism is coupled to cell growth and proliferation signals. While vendor information mentions the availability of L-Serine-13C3,15N for metabolic and nutrition research, specific studies detailing its direct use in mTOR signaling were not prevalent in the provided search results. advatechgroup.com However, the central role of serine in cellular proliferation makes it a key focus in such investigations. medchemexpress.com

Analysis of Metabolic Flux Dynamics during Cellular Differentiation and Developmental Processes

Cellular differentiation and development are accompanied by significant shifts in metabolic activity. Stable isotope tracing with L-serine-13C3,15N is a valuable technique to map these metabolic changes. By introducing the labeled compound at different stages of differentiation, researchers can quantify the flux through the serine synthesis pathway and its downstream branches. This can reveal the metabolic requirements of different cell lineages and how serine metabolism supports specific developmental processes. For instance, studies in embryonic stem cells could utilize L-serine-13C3,15N to understand the role of one-carbon metabolism, which is fueled by serine, in epigenetic modifications and cell fate decisions. csic.es The activation of one-carbon units through folate-mediated metabolism, which is linked to serine, is essential for the biosynthesis of a wide range of metabolites crucial for development. csic.es

Assessment of Serine and One-Carbon Metabolism in Pre-clinical Non-Human Disease Models

The dysregulation of serine and one-carbon metabolism is implicated in various diseases, including cancer and neurological disorders. Isotopic tracing with L-serine-13C3,15N in animal models provides a dynamic view of these metabolic alterations in a physiological context. For example, in cancer models, tracing the fate of labeled serine can reveal how tumors utilize this amino acid to support growth and survival. csic.es In mouse models, it has been shown that a decline in mitochondrial S-adenosylmethionine (SAM), a key metabolite in one-carbon metabolism, leads to defects in the oxidative phosphorylation system. csic.es By using L-serine-13C3,15N, researchers can track the contribution of serine to the SAM pool and its impact on mitochondrial function in disease states. csic.es

Exploration of Phospholipid and Sphingolipid Synthesis Dynamics in Subcellular Compartments

Serine is a direct precursor for the synthesis of major lipid classes, including phosphatidylserine (B164497) and sphingolipids. The use of L-serine-13C3,15N allows for the detailed investigation of the de novo synthesis of these lipids. embopress.orgbiorxiv.org By tracing the incorporation of the labeled serine into different lipid species, researchers can quantify their synthesis rates and understand how these processes are regulated. For example, studies have used L-serine-13C3,15N to show that exogenous sphingosine-1-phosphate (S1P) can decrease the de novo synthesis of ceramides (B1148491) and glucosylceramides in human umbilical vein endothelial cells (HUVECs). embopress.orgbiorxiv.org This inhibitory effect is mediated through the downregulation of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. embopress.orgbiorxiv.org

Table 1: Impact of S1P on De Novo Sphingolipid Synthesis in HUVECs using L-serine-13C3,15N Tracing

ConditionLabeled CeramidesLabeled Glucosylceramides
ControlBaselineBaseline
+ S1P (300 nM)Significantly Decreased embopress.orgbiorxiv.orgSignificantly Decreased embopress.orgbiorxiv.org

Furthermore, studies in brown adipocytes have utilized L-serine-13C3,15N to trace its incorporation into ceramides, revealing insights into the metabolic regulation of thermogenesis. scribd.com In rat islets, L-serine-13C3,15N has been used to demonstrate that while palmitate increases the flux of labeled dihydroceramides and ceramides, oleate (B1233923) specifically enhances the synthesis of unsaturated C24:1 sphingolipids. biorxiv.org

Insights into Neurotransmission Modulation via mGluR Agonism/Antagonism Research in Non-Human Models

O-Phospho-L-serine itself is an important signaling molecule in the nervous system, acting as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR4, mGluR6, mGluR7, and mGluR8. dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com It also functions as a weak antagonist for mGluR1 and a potent antagonist for mGluR2. dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com The use of this compound in non-human models allows for precise studies of its binding, metabolism, and downstream effects on neurotransmission without the confounding signals from its endogenous, unlabeled counterpart. This is crucial for understanding the physiological roles of these receptors and for the development of novel therapeutic agents targeting the glutamatergic system for conditions such as epilepsy, pain, and other neurological disorders. dcchemicals.commedchemexpress.com While specific research findings using the labeled compound in non-human models were not detailed in the provided search results, its availability from chemical suppliers for research purposes suggests its utility in such studies. dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com

Table 2: Receptor Activity of O-Phospho-L-serine

ReceptorActivity
mGluR1Weak Antagonist dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com
mGluR2Potent Antagonist dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com
mGluR4Agonist dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com
mGluR6Agonist dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com
mGluR7Agonist dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com
mGluR8Agonist dcchemicals.comdcchemicals.commedchemexpress.commedchemexpress.com

Computational and Bioinformatic Analysis of O Phospho L Serine 13c3,15n Tracing Data

Dedicated Software Tools for Mass Isotopomer Distribution Analysis and Flux Calculation

The analysis of data from experiments using tracers like O-Phospho-L-serine-¹³C₃,¹⁵N begins with the quantification of mass isotopomer distributions (MIDs). MIDs represent the relative abundances of molecules that have incorporated different numbers of isotopic labels. d-nb.info This information is then used to calculate metabolic fluxes, which are the rates of intracellular reactions. nih.gov A variety of specialized software tools have been developed to automate and standardize these complex calculations. waters.comresearchgate.net

Metabolic Flux Analysis (MFA) and ¹³C-Metabolic Flux Analysis (¹³C-MFA) are established techniques that use isotopic labeling data to quantify intracellular fluxes. umd.edusci-hub.se These methods typically involve four main stages: generating a stoichiometric model of the metabolic network, designing the labeling experiment, performing the experiment and measuring labeling patterns, and finally, the model-based estimation of fluxes and their statistical evaluation. sci-hub.se

Several software packages are available to facilitate these analyses. For instance, Isotopomer Network Compartmental Analysis (INCA) is a powerful MATLAB-based platform capable of performing both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). vueinnovations.comnih.gov INST-MFA is particularly useful for systems that are slow to reach isotopic equilibrium, such as mammalian cell cultures. nih.gov Other tools like OpenFLUX, 13CFLUX2, and MFA Suite™ provide comprehensive frameworks for modeling and flux calculation. vueinnovations.comnih.gov Software such as the Least Square Mass Isotopomer Analyzer (LS-MIDA) and PIRAMID (part of the MFA Suite™) are specifically designed for the initial, crucial step of processing raw mass spectrometry data to determine MIDs. d-nb.infovueinnovations.com

The following table summarizes some of the commonly used software tools for MIDA and flux calculation.

Software ToolPrimary FunctionKey Features
INCA (Isotopomer Network Compartmental Analysis)Metabolic Flux Analysis (MFA), including INST-MFAHandles steady-state and non-stationary data; automated equation generation; statistical analysis features. nih.govbiorxiv.orgresearchgate.net
MFA Suite™Metabolic Flux Analysis ToolkitIncludes applications like ETA, INCA, and PIRAMID for a complete workflow from MID analysis to flux mapping. vueinnovations.com
OpenFlux¹³C-based Metabolic Flux AnalysisOpen-source software for modeling and simulation of isotope labeling experiments. nih.gov
13CFLUX2Metabolic Flux AnalysisComprehensive software for stationary ¹³C-MFA, supporting large-scale network models. nih.gov
LS-MIDAMass Isotopomer Distribution AnalysisOpen-source tool to rapidly convert experimental MS data into isotopomer enrichments using a least-squares method. d-nb.info
PollyPhiIsotope-labeled Metabolic Flux Data AnalysisCloud-based platform for measuring and visualizing isotopic incorporation, can be coupled with other software like Symphony for automated workflows. waters.com

The calculation of metabolic fluxes from isotopic data is an estimation problem that relies on robust statistical methods. Fluxes are not measured directly but are inferred by fitting a computational model of metabolism to the experimentally measured MIDs and extracellular exchange rates. embopress.orgresearchgate.net The most common approach involves minimizing the difference between the measured labeling patterns and those simulated by the model, typically through least-squares regression. nih.gov

To ensure the reliability of the estimated fluxes, a statistical evaluation is crucial. This includes calculating confidence intervals for each flux to understand the precision of the estimate. biorxiv.org Monte Carlo simulations are often employed for this purpose, providing a rigorous assessment of the flux confidence intervals. biorxiv.org

More advanced statistical frameworks, such as Bayesian model averaging (BMA), have also been implemented. embopress.org BMA is particularly useful when multiple competing metabolic network models could potentially explain the data. Instead of relying on a single model, BMA considers an ensemble of models to infer fluxes, providing a more robust and statistically sound interpretation. embopress.org Furthermore, new pipelines are being developed that use novel algorithms to systematically quantify and reduce the uncertainty inherent in flux calculations, allowing for more robust evaluations of metabolic activity even with limited data. biorxiv.org

Network Reconstruction and Pathway Mapping from Multi-Isotopic Datasets

Stable isotope tracing is a powerful technique not only for quantifying fluxes within a known network but also for elucidating the structure of metabolic pathways and reconstructing networks. embopress.orgnih.gov By tracing the journey of labeled atoms from a precursor like O-Phospho-L-serine-¹³C₃,¹⁵N through the system, researchers can identify active metabolic routes and even discover novel pathways. nih.govacs.org

The use of a dual-labeled substrate containing both ¹³C and ¹⁵N is particularly advantageous. It allows for the simultaneous tracing of carbon and nitrogen metabolism, which are intricately linked, especially in amino acid biosynthesis. embopress.orgnih.gov Analyzing the distribution of both isotopes in downstream metabolites provides a more detailed and constrained map of metabolic activities. embopress.orgacs.org For example, this approach can rigorously reconstruct multiple intersecting pathways, such as those involved in nucleotide biosynthesis. acs.org

Untargeted isotope tracing approaches, which combine high-resolution mass spectrometry with stable isotope labeling, provide a global overview of the cellular fate of the precursor. acs.org This method can detect hundreds of metabolites that have incorporated the label, revealing activity across a wide range of pathways, including carbohydrate, amino acid, nucleotide, and lipid metabolism. acs.org This global view helps in creating comprehensive metabolic network maps and serves as a foundation for integrating other types of high-throughput data. nih.gov

Computational Modeling and Simulation of Metabolic Networks Under Isotopic Perturbation

Computational modeling is central to interpreting the data from isotope tracing experiments. The introduction of an isotopically labeled substrate like O-Phospho-L-serine-¹³C₃,¹⁵N is a perturbation that allows the system's dynamics to be probed. tum.de Mathematical models are used to simulate the propagation of the isotopic label through the metabolic network based on a set of assumed reaction rates (fluxes). arxiv.org

These models range from relatively small-scale representations of central carbon metabolism to genome-scale metabolic models (GEMs). sci-hub.sebiorxiv.org The core of the modeling process involves creating a system of balance equations for both mass and isotopomers (molecules differing only in their isotopic composition). nih.govtum.de For steady-state experiments, these are algebraic equations, while for non-stationary experiments, they become systems of ordinary differential equations (ODEs). nih.gov

By fitting the model's simulated isotopomer distributions to the experimental data, the intracellular fluxes can be estimated. nih.gov This process is iterative; if a model does not fit the data well, the model itself can be refined by adding or removing reactions, a feature supported by software like iMFA. mdpi.com

Beyond flux estimation, computational models can be used for in silico simulations to predict the effects of genetic or environmental perturbations on metabolic fluxes. recon4imd.orgtum.de For example, a model can be used to simulate how a gene knockout would reroute metabolic flow, which can then be experimentally validated. These predictive models are invaluable tools in metabolic engineering for designing strategies to improve the production of desired compounds and for gaining a deeper understanding of complex biological systems. nih.gov

Synthesis and Derivatization Strategies for O Phospho L Serine 13c3,15n in Research Applications

Chemical and Enzymatic Synthesis Pathways for Specific Isotopic Labeling

The synthesis of O-Phospho-L-serine-13C3,15N involves the incorporation of stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the O-Phospho-L-serine molecule. This labeling allows the compound to be distinguished from its naturally occurring, unlabeled counterparts in biological systems. medchemexpress.combitesizebio.com

Chemical Synthesis:

A common route for the chemical synthesis of isotopically labeled O-Phospho-L-serine starts with an appropriately labeled L-serine precursor. For instance, L-Serine-13C3,15N can serve as the starting material. medchemexpress.eu The synthesis may involve protecting group strategies to selectively phosphorylate the hydroxyl group of the serine molecule. One documented intermediate in a related synthesis is N-(Benzyloxycarbonyl)serine Benzyl Ester-13C3,15N. pharmaffiliates.com The general principle involves a series of chemical reactions to introduce the phosphate (B84403) group onto the labeled serine backbone.

Enzymatic Synthesis:

Enzymatic pathways offer a highly specific method for the synthesis of O-Phospho-L-serine. In biological systems, O-Phospho-L-serine is an intermediate in the serine biosynthesis pathway. medchemexpress.commedchemexpress.com While direct enzymatic synthesis of the labeled compound on a preparatory scale is less commonly detailed in readily available literature, the principles of enzymatic synthesis can be applied. This would involve using purified enzymes from the serine synthesis pathway with labeled precursors. For example, labeled 3-phosphoglycerate (B1209933) could theoretically be converted to O-Phospho-L-serine using the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, with a labeled nitrogen source for the transamination step.

Techniques for Isotopic Purity and Enrichment Assessment

Ensuring the isotopic purity and enrichment of this compound is crucial for the accuracy of metabolic tracing experiments. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry can distinguish between molecules with very small mass differences, allowing for the accurate quantification of the labeled compound. researchgate.netnih.gov For a compound with both ¹³C and ¹⁵N labels, high-resolution MS is necessary to resolve the different isotopologues (molecules that differ only in their isotopic composition). chemrxiv.org The isotopic purity is determined by comparing the signal intensities of the labeled compound to any remaining unlabeled or partially labeled species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful technique for assessing isotopic labeling. nih.gov The presence of ¹³C and ¹⁵N nuclei alters the NMR spectrum compared to the unlabeled compound. nih.gov For instance, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to observe the correlation between protons and ¹⁵N atoms, confirming the incorporation of the nitrogen isotope. nih.gov Similarly, ¹³C NMR can directly detect the presence and position of the carbon labels. The purity can be assessed by the relative intensities of signals corresponding to the labeled and unlabeled forms. nih.gov

Data Correction:

It is important to correct for the natural abundance of stable isotopes in the measurements to accurately determine the level of enrichment from the labeling experiment. chemrxiv.orgnih.gov Software tools are available to perform these corrections on mass spectrometry data. chemrxiv.org

Protocols for Preparation and Handling in Metabolic Tracing Experiments

Metabolic tracing experiments using this compound require careful planning and execution to obtain meaningful data. bitesizebio.comfrontiersin.org

Experimental Design:

The design of a stable isotope tracing experiment depends on the biological question and the system being studied. springernature.com Key considerations include the choice of tracer, the duration of labeling, and the analytical method for detection. bitesizebio.comspringernature.com The goal is often to introduce the labeled tracer into a biological system and track its incorporation into downstream metabolites over time. springernature.com

Sample Preparation:

Tracer Introduction: The labeled this compound is introduced into the biological system, which could be cell cultures, tissues, or whole organisms. bitesizebio.comfrontiersin.org The method of introduction will vary depending on the experimental model and can include addition to cell culture media, injection, or dietary administration. frontiersin.org

Metabolite Extraction: After a designated time, the metabolic processes are quenched, often by rapid cooling with liquid nitrogen, and metabolites are extracted from the biological sample. frontiersin.orgresearchgate.net The extraction method must be chosen to efficiently recover the metabolites of interest.

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites like O-Phospho-L-serine often require chemical derivatization to increase their volatility.

Handling and Storage:

Storage: this compound should be stored under appropriate conditions to maintain its stability. For example, storage at -20°C or -80°C is often recommended. medchemexpress.com

Solution Preparation: If a stock solution is prepared in water, it may need to be filter-sterilized before use in cell culture experiments. medchemexpress.com

Data Analysis:

The data from the analytical instruments (MS or NMR) is processed to determine the extent of isotope incorporation into various metabolites. This information provides insights into the activity of metabolic pathways. nih.govspringernature.com

Emerging Research Frontiers and Future Perspectives in O Phospho L Serine 13c3,15n Studies

Advances in High-Throughput Isotopic Tracing Technologies and Automation

The increasing complexity of metabolic studies necessitates technologies that can process large numbers of samples and analyze intricate labeling patterns efficiently. Recent progress has focused on automating the analytical pipeline, from data acquisition to flux quantification. biorxiv.org

Integration with Spatially Resolved Metabolomics and Imaging Mass Spectrometry

A significant frontier in metabolic research is understanding not just what metabolic changes occur, but where they occur within a tissue or cell population. Spatially resolved metabolomics, particularly imaging mass spectrometry (MSI), is emerging as a key technology to address this. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can map the distribution of small molecules, including metabolites, directly in tissue sections. nih.gov

The integration of stable isotope tracers such as O-Phospho-L-serine-13C3,15N with MSI is particularly powerful. This combination allows researchers to visualize metabolic activity with spatial resolution, tracking the incorporation of labeled atoms into downstream products in specific anatomical regions. nih.gov For example, this approach has been used to study dynamic metabolic responses in distinct neuronal layers of the brain following stimulation. nih.gov By providing a spatial dimension to metabolic flux analysis, the coupling of isotopic tracing and MSI offers unprecedented opportunities to uncover metabolic heterogeneity in complex tissues and understand how metabolic pathways are compartmentalized in response to physiological or pathological stimuli. nih.govuky.edu

Application in Advanced Systems-Level Modeling of Complex Metabolic Networks

Isotope tracing experiments using this compound generate rich datasets that are ideal inputs for computational modeling of metabolic networks at a systems level. nih.gov While intuitive interpretation of tracer data can provide valuable insights, quantifying metabolic fluxes across an entire system requires the integration of this data into mathematical models. biorxiv.orgnih.gov

These models use the isotopic labeling patterns of dozens of metabolites to calculate the rates (fluxes) of interconnected biochemical reactions. biorxiv.org Recent advancements have produced software packages capable of building and solving these complex models with greater efficiency and accuracy. mdpi.combiorxiv.org By rigorously aligning flux solutions with experimental tracing data, these tools can elucidate inherent variability and provide robust quantification of metabolic network activity. biorxiv.org This approach has been used to uncover highly reprogrammed metabolic cycles in patient tumor tissues. biorxiv.org The use of multi-isotope tracers like this compound, which labels both carbon and nitrogen, further constrains these models, enabling a more precise and comprehensive understanding of cellular metabolism as an integrated system. rsc.org

Novel Insights into Serine-Dependent Regulatory Mechanisms and Their Therapeutic Implications in Non-Human Systems

Studies in various non-human model organisms, utilizing tracers like this compound, are providing profound insights into how serine metabolism is regulated and its impact on cellular and organismal physiology. These findings often have direct implications for understanding and potentially treating diseases.

For instance, research in the yeast Saccharomyces cerevisiae using [¹³C₃¹⁵N₁]-serine has demonstrated that the uptake of exogenous serine is preferentially used for the de novo synthesis of sphingolipids, a critical class of lipids involved in cell structure and signaling. nih.gov This highlights a specific link between serine transport and the regulation of the first and rate-limiting step in sphingolipid biosynthesis. nih.gov In rodent models, stable-isotope tracing has revealed that the liver actively consumes glycine (B1666218) to produce serine, which is then catabolized, uncovering a key mechanism for maintaining whole-body serine and glycine homeostasis. bohrium.com Furthermore, studies in bacteria like Prevotella copri have used ¹³C₃,¹⁵N-L-serine to confirm the synthesis of novel sphingolipids, demonstrating the role of serine metabolism in the gut microbiota. nih.gov

These studies showcase how this compound and related tracers are instrumental in dissecting serine-dependent regulatory networks in diverse biological contexts, from single-celled eukaryotes to mammals.

Interactive Table: Research Applications of Labeled Serine in Non-Human Systems

Organism/System Isotope Tracer Used Key Research Finding Citation(s)
Saccharomyces cerevisiae (Yeast) [¹³C₃¹⁵N₁]-serine Imported serine is the main source for de novo sphingolipid biosynthesis, linking serine uptake to metabolic regulation. nih.gov
Rodent Models (Mouse) [¹³C₃,¹⁵N]L-Serine Demonstrated that whole-body serine and glycine homeostasis is maintained through variable consumption, with the liver converting glycine to serine for catabolism. bohrium.com
Prevotella copri (Bacteria) ¹³C₃,¹⁵N-L-serine Confirmed that specific gut bacteria utilize serine to produce novel sphingolipids. nih.gov
Rodent Models (Mouse) Ser¹³C₁,¹⁵N Used to investigate L-serine transport across the blood-brain barrier, revealing impairment in a specific transporter knockout model. pnas.org
Caenorhabditis elegans (Nematode) ¹³C₃¹⁵N-labelled serine Showed incorporation of labeled serine into sphinganine (B43673) biosynthesis by bacteria in the C. elegans gut, mediating protection against a pathogen. nih.gov

Development of New Isotopic Tracing Strategies for Multi-omic Integration

The ultimate goal of systems biology is to integrate information from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of biological function. Isotopic tracers like this compound are central to developing strategies for this multi-omic integration.

Metabolic flux data, derived from tracing the atoms of labeled serine, provides a direct measure of functional output that can be correlated with other omics data. For example, by using [¹³C₃¹⁵N₁]-serine, researchers can simultaneously perform metabolomic analysis (tracking serine incorporation into lipids) and proteomic analysis (measuring serine incorporation into newly synthesized proteins). nih.gov This was effectively demonstrated in yeast, where the deletion of a serine transporter impacted both sphingolipid synthesis (metabolome) and protein synthesis (proteome). nih.gov

Furthermore, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to quantify thousands of proteins, providing a comprehensive view of the proteome. chempep.comnih.gov Integrating the dynamic metabolic flux data from this compound tracing with the quantitative proteomic data from SILAC allows for powerful correlations to be drawn between metabolic pathway activity and the abundance of metabolic enzymes or regulatory proteins. This multi-omic approach enables a deeper understanding of how cells remodel both their proteome and metabolome to adapt to changing conditions.

Interactive Table: Strategies for Multi-omic Integration Using Isotopic Tracers

Strategy Omic Layers Integrated Description Example Application Citation(s)
Parallel Metabolomic and Proteomic Labeling Metabolomics, Proteomics A single labeled precursor (e.g., [¹³C₃¹⁵N₁]-serine) is used to track incorporation into both downstream metabolites (like lipids) and proteins. Measuring the effect of serine transporter deletion on both sphingolipid and protein synthesis in yeast. nih.gov
Flux-to-Proteome Correlation Metabolomics, Proteomics Metabolic flux data from tracers like O-Phospho-L-serine-¹³C₃,¹⁵N is correlated with quantitative proteomics data (e.g., from SILAC) to link enzyme levels to pathway activity. Correlating changes in glycolytic enzyme abundance with changes in glucose metabolic flux under different conditions. chempep.comnih.gov
Multi-element Isotope Tracing Metabolomics, Genomics/Transcriptomics Tracing multiple isotopes simultaneously (e.g., ¹³C and ¹⁵N) provides detailed constraints on metabolic models, which can then be integrated with gene expression data to understand regulatory control. Using [U-¹³C]glucose and [U-¹⁵N]glutamine to map carbon and nitrogen flow and connect it to the expression of metabolic enzyme genes. rsc.org
Spatially Resolved Multi-omics Metabolomics, Transcriptomics (Spatial) Combining imaging mass spectrometry of an isotope tracer with spatial transcriptomics on the same or serial tissue sections to link metabolic activity to gene expression in specific locations. Mapping serine metabolism hotspots in a tumor and correlating them with the expression of PHGDH in the same region. nih.govuky.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.